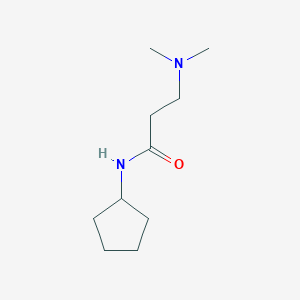
Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
Isobutyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a compound that finds applications in various fields of chemical synthesis and biological research. The compound is related to research on the development of novel chemical reactions, synthesis of complex molecules, and exploration of biological activities. Here are detailed insights based on scientific research findings:
Catalytic Applications and Novel Synthesis Techniques
Auxiliary-Directed Palladium Catalysis : Research conducted by Pasunooti et al. (2015) demonstrated the use of isoxazole-3-carboxamide derivatives in auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation. This technique facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The methodology emphasizes the utility of isoxazole derivatives as directing groups for C-H activation, showcasing the compound's role in advancing synthetic chemistry Pasunooti et al., 2015.
Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization : Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization. This process, catalyzed by Fe(II), leads to the formation of isoxazole-4-carboxylic esters and amides under specific conditions. The study highlights the compound's involvement in novel isomerization reactions, contributing to the diversity of synthetic strategies for heterocyclic compounds Serebryannikova et al., 2019.
Biological and Medicinal Chemistry Research
Antiallergic Activity : Wade et al. (1983) explored the antiallergic potential of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, a class of compounds related to the chemical structure of interest. These compounds showed promising results in the rat passive cutaneous anaphylaxis (PCA) assay, indicating their potential as antiallergic agents. This research underscores the relevance of isoxazole and thiazole derivatives in the development of new therapeutic agents Wade et al., 1983.
Carbonic Anhydrase Inhibition : A study by Altug et al. (2017) synthesized benzenesulfonamide-containing isoxazole compounds with potent inhibitory activity against human carbonic anhydrase isoforms II and VII. These enzymes are targets for the treatment of various conditions, such as glaucoma and neuropathic pain. The research demonstrates the potential of isoxazole derivatives in the development of inhibitors for therapeutic applications Altug et al., 2017.
Wirkmechanismus
Target of Action
Isoxazole derivatives have been found to regulate immune functions . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Mode of Action
Some isoxazole derivatives have been found to exhibit significant inhibitory activity toward lipooxygenase (lox) and cox-2 .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways. For instance, they can serve as leukotriene synthesis inhibitors .
Pharmacokinetics
Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses .
Result of Action
Isoxazole derivatives have been found to have immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory properties .
Action Environment
The activities of investigated compounds were comparable or even higher than registered reference drugs .
Eigenschaften
IUPAC Name |
2-methylpropyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-5-27-15-8-6-14(7-9-15)17-10-16(24-29-17)19(25)23-21-22-13(4)18(30-21)20(26)28-11-12(2)3/h6-10,12H,5,11H2,1-4H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLXAYZWJDSUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)
![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)


methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)



![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)
